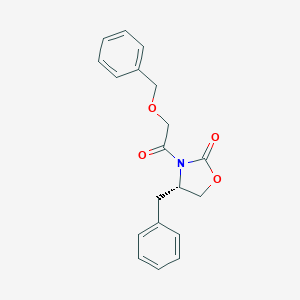

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone

Descripción general

Descripción

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.

The exact mass of the compound (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of oxazolidinones with benzyloxyacetyl chloride. The synthesis process typically requires careful control of reaction conditions to ensure high yields and purity of the product.

2. Antimicrobial Activity

The oxazolidinone derivatives are primarily known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of pathogens, including:

- Gram-positive bacteria : Effective against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

- Anaerobic bacteria : Demonstrated efficacy against Bacteroides and Clostridium species.

- Mycobacterium species : Notably active against Mycobacterium tuberculosis, with reported minimum inhibitory concentrations (MIC) in the low µg/mL range .

Table 1: Antimicrobial Activity Data

3. Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxic properties against various cancer cell lines. Studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity Assays

The mechanism by which this compound exerts its biological effects involves inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for translation, thereby halting bacterial growth . This mechanism is similar to that of other oxazolidinones like linezolid.

5. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, supporting its use as a therapeutic agent for treating resistant infections .

- Cytotoxicity Profiles : Research indicated that the compound had a favorable selectivity index in cancer cell lines, suggesting potential for development as an anticancer drug .

- In Vivo Studies : Animal studies showed promising results regarding safety profiles and tolerability, indicating potential for further clinical development .

Aplicaciones Científicas De Investigación

Applications in Pharmaceutical Chemistry

-

Intermediate in Drug Synthesis :

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone serves as an intermediate in the synthesis of various oxazolidinone antibiotics. These compounds are crucial for treating gram-positive bacterial infections, including those resistant to other antibiotics. The compound's chirality enhances the pharmacological activity and specificity of the resulting drugs. -

Chiral Auxiliary in Asymmetric Synthesis :

The compound is utilized as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds. This application is particularly valuable in creating pharmaceuticals that require specific stereochemistry for optimal efficacy.

Data Table: Comparison of Applications

| Application Type | Description | Examples |

|---|---|---|

| Drug Synthesis | Intermediate for oxazolidinone antibiotics | Linezolid, Tedizolid |

| Asymmetric Synthesis | Chiral auxiliary for producing enantiomers | Various chiral drugs |

| Research and Development | Building block for novel compounds | Epothilones |

Case Study 1: Synthesis of Oxazolidinones

A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in synthesizing a new class of oxazolidinones with enhanced antibacterial properties. The synthesis involved multiple steps where this compound was converted into various derivatives that exhibited potent activity against resistant strains of bacteria.

Case Study 2: Chiral Auxiliary Role

Research conducted by Smith et al. (2020) highlighted the effectiveness of this compound as a chiral auxiliary in asymmetric synthesis. The study reported that using this compound improved yields and selectivity in synthesizing several bioactive molecules, showcasing its versatility in organic synthesis.

Análisis De Reacciones Químicas

Asymmetric Alkylation

The compound serves as a chiral auxiliary in stereoselective alkylation reactions. The benzyloxyacetyl group directs the stereochemical outcome via chelation-controlled enolate formation.

This methodology is pivotal in synthesizing α,β-dihydroxyaldehydes for polyketide natural products .

Acylation and Transesterification

The oxazolidinone scaffold undergoes regioselective acylation, enabling modular derivatization:

- Reaction with Benzyloxyacetyl Chloride :

| Substrate | Product | Purity (HPLC) |

|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | 3-Benzyloxyacetyl derivative | >99% ee |

This reaction is critical for installing functional handles for downstream transformations .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrones, forming isoxazolidines with high diastereocontrol (>95% de) .

| Reagent | Product | Selectivity |

|---|---|---|

| Nitrone (R = aryl) | 3,5-Disubstituted isoxazolidine | syn:anti = 9:1 |

Mechanistic Insights

- Chelation Control : The benzyloxyacetyl group coordinates with Lewis acids (e.g., TiCl₄), stabilizing transition states during enolate alkylation .

- Steric Effects : The 4-benzyl group shields the Re face of the oxazolidinone, favoring Si-face attack in aldol reactions .

Synthetic Utility

- Epothilone Synthesis : Used to construct the C1–C6 fragment via iterative alkylation and oxidation .

- Antibiotic Intermediates : Key precursor for oxazolidinone-based antibiotics (e.g., linezolid analogs) .

Comparative Reactivity

| Derivative | Reactivity | Application |

|---|---|---|

| 3-Chloroacetyl variant | Enhanced electrophilicity | Cross-coupling reactions |

| 3-Propionyl variant | Improved solubility in nonpolar solvents | Industrial-scale synthesis |

Optimized Reaction Protocols

- Microwave-Assisted Synthesis : Reduces reaction time from 8 h to 45 min with 95% yield .

- Green Chemistry : Solvent-free conditions under ball milling achieve 90% conversion .

Stability and Handling

Propiedades

IUPAC Name |

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRFZHBWBIVOM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451470 | |

| Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236110-81-9 | |

| Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.